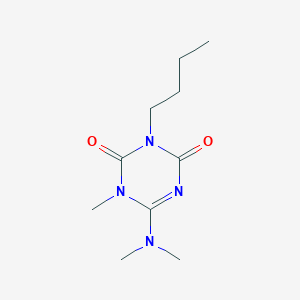
2-Amino-6-chloro-1,3-benzothiazol-4-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is a derivative of benzothiazole, an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine typically involves the reaction of 2-aminobenzothiazole with chlorinating agents and thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thionyl chloride to introduce the chlorine atom, followed by the reaction with potassium thiocyanate to introduce the thiocyanate group .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot synthesis methods to enhance efficiency and reduce costs. These methods involve the use of commercially available reagents and green chemistry principles to minimize the formation of side products and avoid toxic solvents .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-thiocyanato-benzothiazol-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of 6-chloro-4-aminobenzothiazole derivatives .
Scientific Research Applications
6-chloro-4-thiocyanato-benzothiazol-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the development of advanced materials such as fluorescent dyes and electroluminescent devices.
Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 6-chloro-4-thiocyanato-benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The thiocyanate group can interact with metal ions in biological systems, affecting enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-ylamine
- 4-chloro-6-fluoro-1,3-benzothiazol-2-amine
- 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
Uniqueness
6-chloro-4-thiocyanato-benzothiazol-2-ylamine is unique due to the presence of both chlorine and thiocyanate groups, which confer distinct chemical reactivity and biological activity. The thiocyanate group, in particular, allows for unique interactions with biological molecules and metal ions, making it valuable in various research applications .
Properties
CAS No. |
37525-32-9 |
|---|---|
Molecular Formula |
C8H4ClN3S2 |
Molecular Weight |
241.7 g/mol |
IUPAC Name |
(2-amino-6-chloro-1,3-benzothiazol-4-yl) thiocyanate |
InChI |
InChI=1S/C8H4ClN3S2/c9-4-1-5(13-3-10)7-6(2-4)14-8(11)12-7/h1-2H,(H2,11,12) |
InChI Key |
VCWIGPSNHDYZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)SC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
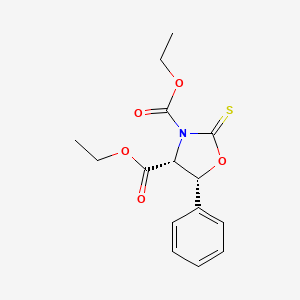
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
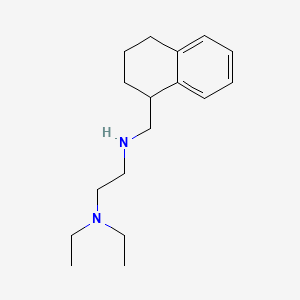
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
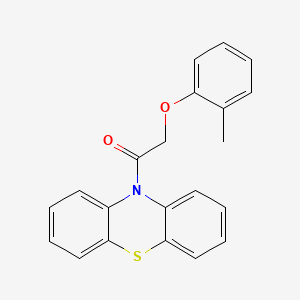
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

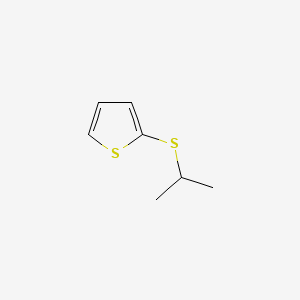
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
